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molecular formula C6H6ClN3O2 B1588733 2-Chloro-5-nitro-1,4-phenylenediamine CAS No. 26196-45-2

2-Chloro-5-nitro-1,4-phenylenediamine

Cat. No. B1588733
M. Wt: 187.58 g/mol
InChI Key: VUNAQOGRLGNALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03973900

Procedure details

18.7 g (0.1 mole) of 1,4-diamino-2-nitro-5-chlorobenzene were dissolved in 20 ml methylglycol and 12 g ethylenechlorohydrin (1.5 mole) and the solution then heated on a bath having a temperature of 120°C. 6.6 g of sodium hydroxide dissolved in 60 ml water were then slowly added dropwise over a period of 3 hours. Heating was then continued for 1 hour whereupon a chromatographic check wss made to ascertain whether most or all of the starting compound had been reacted. After cooling the mass was diluted with water and the precipitated hydroxyethylated compound was removed by suction. Recrystallation was effected from water and thereafter from a 20% acetic acid. Yield: 4.5 g; m.p.: 130°-131°C. Analysis: C8H10ClO3N3
Quantity
18.7 g
Type
reactant
Reaction Step One
[Compound]
Name
methylglycol
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13](Cl)[CH2:14][OH:15].[OH-].[Na+]>O>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([NH:9][CH2:13][CH2:14][OH:15])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-]
Name
methylglycol
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(CO)Cl
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 120°C
ADDITION
Type
ADDITION
Details
were then slowly added dropwise over a period of 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
had been reacted
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mass
CUSTOM
Type
CUSTOM
Details
the precipitated hydroxyethylated compound was removed by suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C=C(C(=C1)Cl)NCCO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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